molecular formula C11H12Cl2N2 B1345947 4-[Bis(2-chloroethyl)amino]benzonitrile CAS No. 71601-35-9

4-[Bis(2-chloroethyl)amino]benzonitrile

Cat. No. B1345947
CAS RN: 71601-35-9
M. Wt: 243.13 g/mol
InChI Key: VDPIEHNUNDVINZ-UHFFFAOYSA-N
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Description

4-[Bis(2-chloroethyl)amino]benzonitrile is a chemical compound with the molecular weight of 243.14 . Its IUPAC name is 4-[bis(2-chloroethyl)amino]benzonitrile .

Scientific Research Applications

Synthesis and Antitumor Activity

  • The synthesis of 4-[Bis(2-chloroethyl)amino]benzonitrile analogs has been explored for potential antitumor activity. For instance, Ludeman and Zon (1975) synthesized benzo annulated cyclophosphamide and related systems to test for increased antitumor activity. However, their studies on L1210 lymphoid leukemia in mice indicated no significant activity for these compounds (Ludeman & Zon, 1975).

Novel Prodrugs for Anticancer Agents

  • Springer et al. (1990) described the synthesis of novel prodrugs, including 4-[bis(2-chloroethyl)amino]benzoyl-L-glutamic acid, as anticancer agents. These prodrugs are designed to be activated at tumor sites, showing potential for targeted cancer therapy (Springer et al., 1990).

Synthesis Techniques

  • The synthesis techniques for compounds related to 4-[Bis(2-chloroethyl)amino]benzonitrile have been explored. For example, Jian (2000) synthesized Bis(4 aminophenoxy)benzonitrile by reacting 2,6 dichlorobenzonitrile and 4 aminophenol, contributing to the understanding of synthesis methods for similar compounds (Jian, 2000).

properties

IUPAC Name

4-[bis(2-chloroethyl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2/c12-5-7-15(8-6-13)11-3-1-10(9-14)2-4-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPIEHNUNDVINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221838
Record name Benzonitrile, 4-(bis(2-chloroethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Bis(2-chloroethyl)amino]benzonitrile

CAS RN

71601-35-9
Record name Benzonitrile, 4-(bis(2-chloroethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071601359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC294982
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 4-(bis(2-chloroethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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